molecular formula C18H21N3O3S B509477 Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate CAS No. 876889-47-3

Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate

Cat. No.: B509477
CAS No.: 876889-47-3
M. Wt: 359.4g/mol
InChI Key: LOCHFVLURAVYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a methylpiperazinyl group and a thiophenylcarbonyl amide group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate typically involves multiple steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives.

    Introduction of the Methylpiperazinyl Group: This step involves the reaction of the benzoate core with 4-methylpiperazine under controlled conditions to ensure selective substitution.

    Attachment of the Thiophenylcarbonyl Amide Group: The final step involves the acylation of the intermediate product with thiophen-2-ylcarbonyl chloride in the presence of a base to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the thiophenylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the thiophenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)butanoic acid
  • 4-(4-Methylpiperazino)benzaldehyde
  • 4-(4-Methyl-1-piperazinyl)aniline

Uniqueness

Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate is unique due to its combination of a benzoate core, a methylpiperazinyl group, and a thiophenylcarbonyl amide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

876889-47-3

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C18H21N3O3S/c1-20-7-9-21(10-8-20)15-6-5-13(18(23)24-2)12-14(15)19-17(22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,22)

InChI Key

LOCHFVLURAVYFG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3

solubility

53.9 [ug/mL]

Origin of Product

United States

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